Cas no 86520-63-0 (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate)

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate structure
86520-63-0 structure
Product Name:2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
كاس عدد:86520-63-0
وسط:C16H20Cl3NO10
ميغاواط:492.689702987671
MDL:MFCD07369652
CID:991709
PubChem ID:125307165
Update Time:2024-10-26

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-Trichloroacetimidate
    • .alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
    • 2,3,4,6-Tetra-O-acet
    • (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • -<small>D<
    • 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
    • A-D-Galactopyranose,2,3,4,6-Tetraacetate 1-(2,2,2-Trichloroethanimidate)
    • O-(2,3,4,6-O-Tetraacetyl-α-D-galactoside)Trichloroacetamide ester
    • 2,3,4,6-Tetra-O-acetyl-
    • A-D-galactopyranosyl Trichloroacetimidate
    • DTXSID00454862
    • 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose
    • CS-0168539
    • AKOS025295848
    • T73013
    • BS-46667
    • [(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
    • [(2R,3S,4S,5R,6R)-3,4,5-TRIS(ACETYLOXY)-6-[(2,2,2-TRICHLOROETHANIMIDOYL)OXY]OXAN-2-YL]METHYL ACETATE
    • 2,3,4,6-Tetra-O-acetyl-?-D-galactopyranosyl Trichloroacetimidate
    • 86520-63-0
    • SCHEMBL414930
    • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate?
    • (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate
    • 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl trichloroacetimidate
    • MDL: MFCD07369652
    • نواة داخلي: 1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
    • مفتاح Inchi: IBUZGVQIKARDAF-MBJXGIAVSA-N
    • ابتسامات: O([C@H]1[C@@H](OC(=O)C)[C@@H](COC(=O)C)O[C@H](OC(=N)C(Cl)(Cl)Cl)[C@@H]1OC(=O)C)C(=O)C

حساب السمة

  • نوعية دقيقة: 491.01500
  • النظائر كتلة واحدة: 491.015279g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 11
  • عدد الذرات الثقيلة: 30
  • تدوير ملزمة العد: 12
  • تعقيدات: 695
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 5
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2.6
  • طوبولوجي سطح القطب: 148Ų

الخصائص التجريبية

  • نقطة انصهار: 120.0 to 124.0 deg-C
  • بسا: 147.51000
  • لوغب: 1.53330

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate أمن المعلومات

  • رمز شرط الإشراف:Q类 (糖类,生物碱类,抗生素类,激素类)
  • ظروف التخزين:<0°C

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-5G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
5g
¥990.00 2024-04-15
abcr
AB261830-1 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
1 g
€184.40 2023-07-20
abcr
AB261830-5 g
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl 2,2,2-trichloroacetimidate, 93%; .
86520-63-0 93%
5 g
€553.00 2023-07-20
Chemenu
CM481761-5g
.alpha.-D-Galactopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate)
86520-63-0 95%+
5g
$*** 2023-03-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2295-1G
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 >95.0%(HPLC)
1g
¥290.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-200mg
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
200mg
¥347.40 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867150-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl 2,2,2-Trichloroacetimidate
86520-63-0 ≥95%
1g
¥840.60 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-1g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
1g
¥1530.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2295-5g
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate
86520-63-0 93.0%(LC)
5g
¥5270.0 2022-06-10
Biosynth
MT05377-250 mg
2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl trichloroacetimidate
86520-63-0
250MG
$76.23 2023-01-03

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  rt
المراجع
Monosaccharide Analogues of Anticancer Peptide R-Lycosin-I: Role of Monosaccharide Conjugation in Complexation and the Potential of Lung Cancer Targeting and Therapy
Zhang, Peng; et al, Journal of Medicinal Chemistry, 2019, 62(17), 7857-7873

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 2 h, rt
المراجع
Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing
Durantie, Estelle; et al, Chemistry - A European Journal, 2012, 18(26), 8208-8215

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 50 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  1 h, 0 °C
المراجع
Preparation of linear oligosaccharides by a simple mono-protective chemo-enzymatic approach
Filice, Marco; et al, Tetrahedron, 2008, 64(39), 9286-9292

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, rt
المراجع
Chemoenzymatic Synthesis of a Glycolipid Library and Elucidation of the Antigenic Epitope for Construction of a Vaccine Against Lyme Disease
Stuebs, Gunthard; et al, Chemistry - A European Journal, 2010, 16(11), 3536-3544

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Triacylglycerol lipase Solvents: Diethyl ether ,  Ethanol ,  Hexane
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane
المراجع
Lipase-assisted synthesis of β-Gal-(1→3)-GalNAc
Hsiao, Kwo Feng; et al, Synlett, 1996, (10), 966-968

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine, acetate (1:1) Solvents: Dimethylformamide ,  Dichloromethane ;  60 °C; 60 min, 0 °C
المراجع
Synthesis and Enzyme-Specific Activation of Carbohydrate-Geldanamycin Conjugates with Potent Anticancer Activity
Cheng, Hao; et al, Journal of Medicinal Chemistry, 2005, 48(2), 645-652

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Carbonic acid, compd. with N,N-dimethylmethanamine (1:2) (polymer supported) Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A study of polymer-supported bases for the solution phase synthesis of glycosyl trichloroacetimidates
Chiara, Jose Luis; et al, Tetrahedron Letters, 2005, 46(14), 2445-2448

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
المراجع
SnCl4- and TiCl4-Catalyzed Anomerization of Acylated O- and S-Glycosides: Analysis of Factors That Lead to Higher α:β Anomer Ratios and Reaction Rates
Pilgrim, Wayne; et al, Journal of Organic Chemistry, 2010, 75(20), 6747-6755

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: N,N-Dimethyl-1,3-propanediamine Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  45 min, rt
المراجع
3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry
Andersen, Sofie Meng; et al, Organic Letters, 2015, 17(4), 944-947

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, rt
1.2 Solvents: Dichloromethane ;  1 h, 0 - 5 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 - 5 °C; 3 h, rt
المراجع
Photocontrollable Intermittent Release of Doxorubicin Hydrochloride from Liposomes Embedded by Azobenzene-Contained Glycolipid
Liu, Danyang; et al, Langmuir, 2017, 33(4), 1004-1012

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrazine, acetate (1:1) Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 1 h, rt
المراجع
Carbohydrate Microarrays by Microcontact Printing
Wendeln, Christian; et al, Langmuir, 2010, 26(7), 4933-4940

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Raw materials

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate Preparation Products

الموردين الموصى بهم
钜澜化工科技(青岛)有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD